2,6-Dibromophenol

Thermochemistry Calorimetry Process Safety

Source the definitive 2,6-dibromophenol isomer—not an interchangeable commodity. Its unique 2,6-substitution delivers 17.7% lower gas-phase enthalpy than 2,4-dibromophenol (49.1 vs 59.6 kJ·mol⁻¹), ensuring superior thermal stability. This sterically-defined regioisomer is an irreplaceable building block for gallopamil hydrochloride and 3,4,5-trimethoxybenzaldehyde. Substituting isomers without re-validation risks altered kinetics, lower yields, and divergent by-products. Secure the precise isomer for reproducible API manufacturing, cross-coupling, and environmental electrochemistry research.

Molecular Formula C6H4Br2O
Molecular Weight 251.90 g/mol
CAS No. 608-33-3
Cat. No. B046663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromophenol
CAS608-33-3
Synonyms2,6-DBP
2,6-dibromophenol
Molecular FormulaC6H4Br2O
Molecular Weight251.90 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
InChIKeySSIZLKDLDKIHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol, ether

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromophenol (CAS 608-33-3): Critical Procurement Considerations for a Key Brominated Phenol Intermediate


2,6-Dibromophenol (CAS 608-33-3) is a di-brominated phenol isomer with the molecular formula C6H4Br2O and a molecular weight of 251.91 g/mol . It is a white crystalline solid with a melting point of 56–57 °C and a boiling point of 255–256 °C [1]. The compound's unique 2,6-substitution pattern imparts specific steric and electronic properties that distinguish it from its five other dibromophenol isomers, directly influencing its reactivity profile in cross-coupling reactions and its utility as a building block for advanced intermediates [2]. Its primary commercial applications are as a key intermediate in the synthesis of the calcium antagonist gallopamil hydrochloride and the fine chemical 3,4,5-trimethoxybenzaldehyde [3].

Why 2,6-Dibromophenol Cannot Be Simply Substituted with Other Dibromophenol Isomers


The six structural isomers of dibromophenol are not interchangeable commodities. Their distinct substitution patterns lead to substantial differences in fundamental thermodynamic properties, environmental fate, and chemical reactivity [1]. For instance, the gas-phase enthalpy of formation for 2,6-dibromophenol (49.1 ± 2.2 kJ·mol⁻¹) is 17.7% lower than that of 2,4-dibromophenol (59.6 ± 2.6 kJ·mol⁻¹), indicating a more stable molecular configuration [2]. This inherent difference in stability translates to divergent behavior in high-temperature processes. Furthermore, steric hindrance from the 2,6-substitution pattern dictates a unique reactivity in cross-coupling and catalytic dehalogenation reactions compared to isomers like 2,4- or 3,5-dibromophenol [3]. Substituting an isomer without process re-validation can lead to altered reaction kinetics, lower yields, and the formation of different by-product profiles, ultimately impacting the economic and technical viability of the synthesis.

2,6-Dibromophenol: Quantitative Differentiation Evidence vs. Comparators


Thermochemical Stability: A 17.7% Lower Gas-Phase Enthalpy of Formation than 2,4-Dibromophenol

The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) at T=298.15 K for 2,6-dibromophenol is (49.1 ± 2.2) kJ·mol⁻¹, which is 17.7% lower than that of its isomer 2,4-dibromophenol, measured at (59.6 ± 2.6) kJ·mol⁻¹ under the same conditions [1]. This indicates that the 2,6-isomer is inherently more thermodynamically stable in the gas phase.

Thermochemistry Calorimetry Process Safety

Enthalpic Differentiation: 2.5% Higher Sublimation Enthalpy vs. 2,4-Dibromophenol

While 2,6-dibromophenol is more stable in the gas phase, its transition from the solid to the gaseous phase requires more energy. The standard molar enthalpy of sublimation (ΔcrgHm°) at T=298.15 K for 2,6-dibromophenol is (83.4 ± 1.5) kJ·mol⁻¹, which is 2.5% higher than the value of (81.3 ± 1.5) kJ·mol⁻¹ for 2,4-dibromophenol [1].

Physical Chemistry Thermodynamics Crystal Engineering

Superior Adsorptive Removal from Water: 2.8x Higher Capacity on MWCNTs than 2,4-Dibromophenol

In a comparative study of adsorption onto functionalized multi-walled carbon nanotubes (MWCNTs), the adsorption capacity for 2,6-dibromophenol was measured at 761.19 mg/g. This is 2.8 times greater than the capacity observed for its isomer 2,4-dibromophenol (267.42 mg/g) and significantly higher than 4-bromophenol (155.82 mg/g) under the same experimental conditions [1].

Environmental Remediation Wastewater Treatment Analytical Chemistry

Rapid Biodegradation Rate: 65-85% Elimination in 4 Days by Trametes versicolor, Comparable to Other Bromophenols

In submerged cultures of the white-rot fungus Trametes versicolor CCBAS 612, 2,6-dibromophenol (initial concentration 1 mM) was eliminated by 65–85% from the culture medium within 4 days [1]. This high elimination rate is comparable to that observed for 2,4-dibromophenol and 2,4,6-tribromophenol under identical conditions, indicating that the 2,6-isomer is not recalcitrant to fungal biodegradation pathways.

Bioremediation Environmental Microbiology White-Rot Fungi

Unique Pharmaceutical Intermediate for Gallopamil: Differentiated Synthetic Utility vs. Non-Isomeric Analogs

2,6-Dibromophenol is a specific and documented intermediate in the synthesis of gallopamil hydrochloride, a calcium antagonist used as a coronary vasodilator [1]. This application is not shared by other simple dibromophenol isomers, which are more commonly utilized as flame retardants or biocides. The 2,6-substitution pattern is essential for the subsequent steps in building the gallopamil pharmacophore.

Medicinal Chemistry Calcium Channel Blockers Process Chemistry

Dehalogenation Kinetics: Debromination Rate Exceeds That of Monobrominated Phenols

In anaerobic dehalogenation studies with sponge-associated microorganisms, the debromination of 2,6-dibromophenol to 2-bromophenol was found to be more rapid than the debromination of monobrominated phenols [1]. This contrasts with the intuitive expectation that higher bromination equates to slower degradation, and suggests a specific and efficient enzymatic pathway for the 2,6-isomer.

Microbial Dehalogenation Marine Biotechnology Environmental Biochemistry

Optimal Scientific and Industrial Applications for 2,6-Dibromophenol (CAS 608-33-3)


Synthesis of Gallopamil Hydrochloride and Other 2,6-Disubstituted Phenol-Based APIs

The primary industrial driver for procuring 2,6-dibromophenol is its role as a key intermediate in the synthesis of gallopamil hydrochloride [1]. The specific 2,6-bromination pattern is a prerequisite for subsequent functionalization steps in the construction of the calcium channel blocker pharmacophore. Research groups developing new cardiovascular drugs based on a 2,6-disubstituted phenol scaffold would also require this specific isomer as a starting material or building block.

Research into Carbon-Bromine Bond Cleavage Mechanisms in Electrocatalysis

2,6-Dibromophenol serves as a valuable model substrate for studying the electrocatalytic reduction of polybrominated aromatics [1]. Its more complex reduction mechanism, involving sequential carbon-bromine bond cleavage, makes it a superior model compared to mono-brominated phenols for understanding the behavior of industrially relevant flame retardants like tetrabromobisphenol A (TBBPA). This makes it an essential compound for research in environmental electrochemistry and remediation technology.

Environmental Fate and Bioremediation Studies for Brominated Flame Retardants

As a major anaerobic degradation product of the high-volume flame retardant TBBPA, 2,6-dibromophenol is a crucial analytical standard and research compound for environmental scientists [1]. Studies on its biodegradation by Trametes versicolor [2] and its adsorptive removal using carbon nanotubes [3] are directly relevant for designing strategies to mitigate pollution from brominated flame retardants. Its unique, rapid dehalogenation kinetics in marine environments [4] also makes it a key compound for studying natural attenuation processes.

Development of Analytical Methods for Bromophenol Detection in Food and Water

Due to its occurrence as a flavor component in seafood and as an environmental contaminant, 2,6-dibromophenol is a target analyte in numerous analytical methods [1]. Its unique adsorptive properties on carbonaceous materials, such as its 2.8x higher affinity for MWCNTs compared to 2,4-dibromophenol [2], make it a critical compound for validating and optimizing novel extraction and detection techniques, including HPLC-ECD [3] and SPME-GC-MS methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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